N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-18-10-8-16(9-11-18)21-13-22(27-15-26-21)29-12-4-5-17(14-29)24(31)28-20-7-3-2-6-19(20)23(25)30/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H2,25,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORWIOGQMNMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be expressed as follows:
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound largely stems from its ability to interact with specific molecular targets in cellular pathways. Research indicates that it may act as a multi-target inhibitor, particularly affecting kinases involved in cancer progression and inflammation.
Target Kinases
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition of VEGFR can reduce angiogenesis in tumors.
- ERK (Extracellular Signal-Regulated Kinase) : Modulating ERK pathways can influence cell proliferation and survival.
- Abl Kinase : Inhibition of Abl has implications in the treatment of certain leukemias.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable anti-proliferative effects against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 11.3 | Induces apoptosis via ERK inhibition |
| K562 (Leukemia) | 4.5 | Inhibits multiple kinases including Abl |
| A549 (Lung) | 8.0 | Disrupts signaling pathways |
Case Studies
- Case Study 1 : In a study involving HepG2 cells, compound 6b derived from similar scaffolds showed an IC50 value of 11.3 µM, indicating significant cytotoxicity and potential for further development as a therapeutic agent against liver cancer .
- Case Study 2 : A derivative exhibited an IC50 value of 4.5 µM against K562 cells, which are characterized by hyperactivity of the targeted kinases, suggesting that this compound could be effective in treating certain forms of leukemia .
Pharmacological Profile
The pharmacological profile indicates that the compound possesses not only anti-cancer properties but also shows potential for use as an anti-inflammatory agent due to its kinase inhibition capabilities.
Additional Biological Activities
Research has also suggested that compounds with similar structures exhibit:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Pyrimidine vs. Pyrrolo/Thieno-Pyrimidine Derivatives
- Key Compound : The pyrimidine ring at position 4 is substituted with 4-methoxyphenyl.
- These derivatives are reported in ALK inhibitor research . Thieno[2,3-d]pyrimidine () introduces a sulfur atom, altering electronic properties and possibly improving metabolic stability .
Piperidine Modifications
- Key Compound : Piperidine-3-carboxamide with a carbamoylphenyl group.
- Analogues: N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () uses a trifluoromethoxy group, increasing lipophilicity and resistance to oxidative metabolism .
Substituent Analysis
Aromatic Ring Substitutions
Carboxamide Side Chains
Physicochemical and Pharmacokinetic Properties
Notes:
- The trifluoromethyl group in increases LogP, favoring blood-brain barrier penetration but risking solubility issues .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core and subsequent coupling to the piperidine-carboxamide moiety. Key steps include:
- Pyrimidine Ring Formation: Cyclocondensation of 4-methoxyphenylacetonitrile with urea derivatives under acidic conditions.
- Piperidine Coupling: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond between the pyrimidine and piperidine components .
- Optimization Parameters: Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases (e.g., DMAP) improve yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments (e.g., methoxy groups at δ 3.8 ppm, pyrimidine protons at δ 8.1–8.3 ppm) and carboxamide linkages .
- Mass Spectrometry (MS): High-resolution MS validates the molecular weight (e.g., [M+H]+ expected at m/z 461.18) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the piperidine-pyrimidine junction, ensuring no conformational anomalies .
Advanced Research Questions
How should researchers address contradictions between in vitro bioactivity data and in vivo pharmacokinetic (PK) performance for this compound?
Methodological Answer:
Discrepancies often arise from rapid metabolic clearance or poor solubility. Strategies include:
- PK Profiling: Conduct bioavailability studies in rodent models to assess absorption, distribution, and half-life. Use LC-MS/MS for plasma concentration monitoring .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol linkers) to enhance solubility. Compare analogs using structure-activity relationship (SAR) tables:
| Modification | Solubility (mg/mL) | Half-life (h) |
|---|---|---|
| Parent Compound | 0.12 | 1.5 |
| PEGylated Derivative | 0.85 | 4.2 |
| Hydroxyl-Substituted | 0.45 | 3.0 |
Data derived from similar piperidine-carboxamide scaffolds .
What experimental approaches elucidate the compound’s mechanism of enzyme inhibition, particularly for kinase targets?
Methodological Answer:
- Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases like ALK or EGFR. IC50 values are calculated via dose-response curves .
- Molecular Docking: Employ Schrödinger Suite or AutoDock Vina to model interactions between the pyrimidine core and kinase ATP-binding pockets. Validate with mutagenesis (e.g., gatekeeper residue mutations) .
- Crystallographic Studies: Co-crystallize the compound with target enzymes to resolve binding modes (e.g., DFG-loop stabilization in ALK) .
How can researchers optimize selectivity over off-target receptors while maintaining potency?
Methodological Answer:
- Selectivity Screening: Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- SAR-Driven Design: Modify substituents on the pyrimidine (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) or piperidine (e.g., carbamoyl vs. acetyl groups) to fine-tune selectivity. Example:
| Substituent | ALK IC50 (nM) | EGFR IC50 (nM) | Selectivity Index (ALK/EGFR) |
|---|---|---|---|
| 4-Methoxyphenyl | 12 | 450 | 37.5 |
| 4-Fluorophenyl | 8 | 320 | 40.0 |
| 4-Chlorophenyl | 15 | 600 | 40.0 |
Data adapted from thienopyrimidine analogs .
What strategies validate conflicting data in cytotoxicity assays across different cell lines?
Methodological Answer:
- Orthogonal Assays: Combine MTT, apoptosis (Annexin V/PI), and caspase-3/7 activation assays to confirm cytotoxicity mechanisms .
- Cell Line Authentication: Ensure STR profiling to rule out cross-contamination.
- Independent Replication: Collaborate with external labs to replicate results. For example, discrepancies in IC50 values (e.g., 5 µM vs. 15 µM in HeLa cells) may arise from assay conditions (e.g., serum concentration, incubation time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
